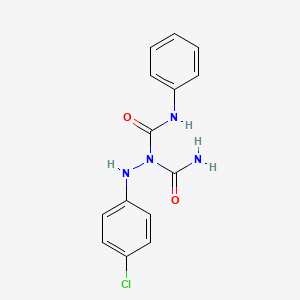
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a carboxypropyl group attached to the nitrogen atom, along with two methyl groups and a decyl chain. This compound is known for its surfactant properties and is used in various applications, including scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide typically involves the quaternization of N,N-dimethyldecan-1-amine with 3-bromopropionic acid. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反応の分析
Types of Reactions
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The carboxypropyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Primary or secondary amines.
Substitution: Corresponding substituted ammonium salts.
科学的研究の応用
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Studied for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products due to its surfactant properties.
作用機序
The mechanism of action of N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes, causing cell death.
類似化合物との比較
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide (CTAB): A widely used surfactant in various applications.
Benzalkonium chloride: Commonly used as a disinfectant and preservative.
Uniqueness
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide is unique due to its specific structure, which combines a long hydrophobic decyl chain with a hydrophilic carboxypropyl group. This unique combination enhances its surfactant properties and makes it particularly effective in disrupting cell membranes compared to other similar compounds.
特性
CAS番号 |
62851-20-1 |
|---|---|
分子式 |
C16H34BrNO2 |
分子量 |
352.35 g/mol |
IUPAC名 |
3-carboxypropyl-decyl-dimethylazanium;bromide |
InChI |
InChI=1S/C16H33NO2.BrH/c1-4-5-6-7-8-9-10-11-14-17(2,3)15-12-13-16(18)19;/h4-15H2,1-3H3;1H |
InChIキー |
JXXMBUGDIVIVKC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC[N+](C)(C)CCCC(=O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)

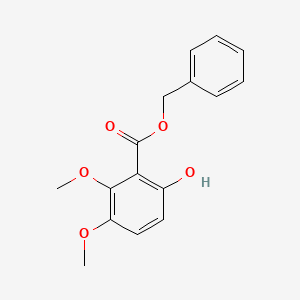
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)

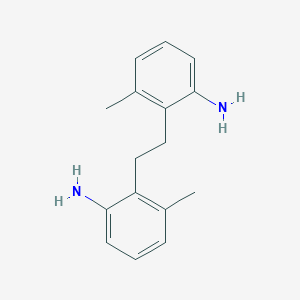
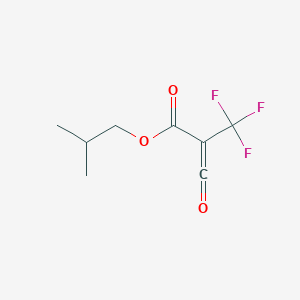
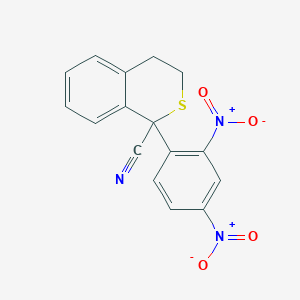
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
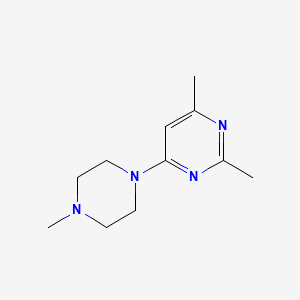
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)
